5-Bromouracile

Vue d'ensemble

Description

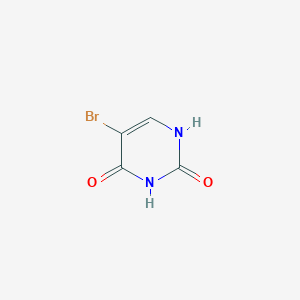

5-Bromouracil is a brominated derivative of uracil, a pyrimidine base found in RNA. It acts as an antimetabolite or base analog, substituting for thymine in DNA. This substitution can induce DNA mutations, making 5-Bromouracil a valuable tool in genetic research and mutagenesis studies .

Mécanisme D'action

Target of Action

5-Bromouracil (5-BrU) is a brominated derivative of uracil . It acts as an antimetabolite or base analog, substituting for thymine in DNA . The primary targets of 5-Bromouracil are the adenine and guanine residues in the DNA .

Mode of Action

5-Bromouracil can be incorporated into DNA by aligning opposite adenine residues during DNA replication . Alternatively, it can also align opposite guanine residues . This is possible because 5-Bromouracil exists in three tautomeric forms that have different base pairing properties . The three forms frequently interchange, so base-pairing properties can become altered at any time .

Biochemical Pathways

The biochemical pathway of 5-Bromouracil involves its incorporation into DNA during replication . The result of this is that during a subsequent round of replication, a different base is aligned opposite the 5-BrU residue . Further rounds of replication ‘fix’ the change by incorporating a normal nitrogen base into the complementary strand .

Result of Action

The result of 5-Bromouracil’s action is the induction of a point mutation via base substitution . This base pair will change from an A-T to a G-C or from a G-C to an A-T after a number of replication cycles, depending on whether 5-BrU is within the DNA molecule or is an incoming base when it is enolized or ionized .

Action Environment

The environment can influence the action of 5-Bromouracil. For instance, in the gas phase, structures of C/BrU, T/BrU, and U/BrU with greater zero-point-corrected binding energies than C/T, T/T, and U/T, respectively, were found . When enthalpic and/or solvent contributions were taken into account, the stacking advantage of bru was reversed in the gas phase and mostly nullified in water . This suggests that the environment can influence the efficacy and stability of 5-Bromouracil.

Applications De Recherche Scientifique

5-Bromouracil has several applications in scientific research:

Genetic Research: It is used as a mutagen to study DNA replication and repair mechanisms.

Cancer Therapy: Its deoxyriboside derivative, 5-bromo-2-deoxyuridine, is used to treat neoplasms.

Molecular Biology: It serves as a base analog to study base pairing and DNA structure

Analyse Biochimique

Biochemical Properties

5-BrU interacts with various biomolecules during DNA replication . It exists in three tautomeric forms that have different base pairing properties . The keto form is complementary to adenine, so it can be incorporated into DNA by aligning opposite adenine residues during DNA replication . Alternatively, the enol and ion forms are complementary to guanine . This means that 5-BrU can be present in DNA either opposite adenine or guanine .

Cellular Effects

The incorporation of 5-BrU into DNA can lead to mutations, as it can mispair with guanine during replication . This mispairing can lead to a point mutation via base substitution . This base pair will change from an A-T to a G-C or from a G-C to an A-T after a number of replication cycles .

Molecular Mechanism

The mechanism of action of 5-BrU involves its incorporation into DNA and subsequent mispairing with guanine . This is most commonly attributed to enolisation of 5-BrU, either in the template strand or the nucleotide pool, converting the major diketo tautomer into the “rare” enol (O4-hydroxy) tautomer . The rare tautomer mimics cytosine © in its hydrogen-bonding affinity, and mispairs with G in Watson–Crick geometry .

Temporal Effects in Laboratory Settings

The effects of 5-BrU can change over time in laboratory settings . The three forms of 5-BrU frequently interchange, so base-pairing properties can become altered at any time . During a subsequent round of replication, a different base is aligned opposite the 5-BrU residue .

Dosage Effects in Animal Models

The effects of 5-BrU in animal models vary with different dosages

Metabolic Pathways

5-BrU is involved in the DNA replication pathway . It can be incorporated into DNA, substituting for thymine

Transport and Distribution

5-BrU is transported and distributed within cells and tissues as it is incorporated into DNA

Subcellular Localization

The subcellular localization of 5-BrU is within the DNA molecule in the nucleus of the cell

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Bromouracil can be synthesized by brominating uracil. One common method involves using sodium bromide and sodium hypochlorite as brominating agents in an acidic aqueous solution. The reaction is carried out under mild conditions to yield high-purity 5-Bromouracil .

Industrial Production Methods: In industrial settings, uracil is mixed with a solvent and a catalyst, heated to 75-85°C, and maintained at this temperature for 25-35 minutes. The temperature is then reduced to 40-50°C, and a brominating reagent is added. The mixture is heated to 55-60°C and maintained for 18-22 hours. The temperature is then reduced to 5-15°C to precipitate primary crystals, which are dried to obtain crude 5-Bromouracil .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromouracil undergoes various chemical reactions, including:

Substitution Reactions: It can substitute for thymine in DNA, leading to mutations.

Photoreactions: Under ultraviolet light, 5-Bromouracil can form photoproducts, which are studied for their effects on DNA.

Common Reagents and Conditions:

Brominating Agents: Sodium bromide and sodium hypochlorite.

Solvents: Water and glacial acetic acid.

Catalysts: Various catalysts can be used to facilitate the reaction.

Major Products: The primary product of these reactions is 5-Bromouracil itself, which can further react to form various photoproducts under specific conditions .

Comparaison Avec Des Composés Similaires

5-Fluorouracil: Another pyrimidine analog used in cancer treatment.

5-Chlorouracil: A chlorinated derivative of uracil with similar properties.

Uniqueness: 5-Bromouracil is unique due to its ability to induce mutations by substituting for thymine and its use as a mutagen in genetic research. Its bromine substituent stabilizes the enol form, enhancing its mutagenic properties compared to other analogs .

Activité Biologique

5-Bromouracil (5-BU) is a halogenated derivative of uracil that exhibits significant biological activity, particularly in the context of mutagenesis and its potential applications in antiviral and anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of 5-Bromouracil.

5-Bromouracil functions primarily as a mutagen due to its ability to incorporate into DNA in place of thymine. Its tautomeric forms allow it to pair with adenine or guanine during DNA replication, leading to transitions from adenine-thymine (A-T) to guanine-cytosine (G-C) pairs. This mispairing can result in mutations upon DNA replication, thereby affecting cellular metabolism and genetic stability

Tautomeric Forms

- Keto Form : Binds with adenine.

- Enol Form : Binds with guanine.

The incorporation of 5-BU into bacterial DNA has been shown to induce mutations and can lead to cell death under certain conditions. For instance, studies on Escherichia coli demonstrate that cells containing 5-BU remain viable but exhibit increased mutation rates, suggesting a complex interplay between mutagenesis and cellular survival .

Mutagenesis

Research indicates that 5-Bromouracil is a potent mutagen in various organisms, including bacteria and bacteriophages. In one study, the addition of 5-BU to cultures of E. coli resulted in the production of mutant plaques when infected with T2 bacteriophages. The concentration-dependent relationship observed highlights the role of 5-BU in altering viral genomes, consequently reducing their fitness and replication efficiency

Antiviral Activity

Emerging research suggests the potential use of 5-Bromouracil in antiviral therapies. Its mechanism of action—disrupting viral DNA replication—positions it as a candidate for further investigation in treating viral infections

Antitumor Properties

5-Bromouracil has also been studied for its antitumor properties. Its ability to substitute for thymine in DNA synthesis leads to DNA damage in rapidly dividing cancer cells, making it a candidate for chemotherapeutic applications. Notably, it has been shown to enhance sensitivity to ionizing radiation without affecting normal cells significantly .

Case Studies

-

Bacterial Studies :

- In E. coli, mutants deficient in uracil N-glycosidase exhibited heightened sensitivity to 5-BU, indicating that specific repair pathways are crucial for managing bromouracil-induced lesions .

- A study demonstrated that UV irradiation combined with 5-BU incorporation led to double-strand breaks in bacterial DNA, underscoring its mutagenic potential under photochemical conditions .

-

Antimicrobial Activity :

- Complexes formed between 5-Bromouracil and various metal ions have shown enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies reported inhibition zones indicating significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Research Findings Summary

Propriétés

IUPAC Name |

5-bromo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLQRFGHAALLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058758 | |

| Record name | 5-Bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-bromouracil is a white powder. (NTP, 1992), Solid; [Merck Index] White to off-white powder; [Acros Organics MSDS] | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Bromouracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 815 mg/L, temp not specified | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000023 [mmHg] | |

| Record name | 5-Bromouracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

/Among/ halogenated pyrimidines ... if one compares the van der Waals radii of the various 5-position substituents, the dimension of the fluorine atom resembles that of hydrogen /ie, uracil/, whereas the bromine and iodine atoms are larger and close in size to the methyl group /ie, thymine/ ... /Pyrimidine analogs/, Cultivation of E. coli cells in the presence of 5-bromodeoxyuridine (BUdR) leads to formation of lesions in the cellular DNA which affect its secondary structure, as reflected by changes in temperature profiles. Such DNA contains single-stranded regions susceptible to endonuclease S1. One of the major sources of the BU-induced lesions appears to be dehalogenation of incorporated 5-bromouracil (BU) residues, with accompanying formation of uracil. The presence of uracil residues in such DNA was demonstrated directly by chromatography of hydrolyzates, and by the susceptibility of such residues to uracil-DNA glycosylase. The number of uracil residues was dependent on the extent of damage in the DNA, and decreased during the DNA repair that accompanied reactivation of bromouracil-inactivated cells. Dehalogenation of incorporated BU presumably results in formation of apyrimidinic sites by uracil-DNA glycosylase, and then single-strand nicks either by AP-endonuclease and/or dehalogenation. The findings are relevant to the mechanism of BU-induced mutagenesis., The early studies are recounted, that led to the discovery of the ubiquitous process of DNA excision repair, followed by a review of the pathways of transcription-coupled repair (TCR) and global genomic nucleotide excision repair (GGR). Repair replication of damaged DNA in UV-irradiated bacteria was discovered through the use of 5-bromouracil to density-label newly synthesized DNA. This assay was then used in human cells to validate the phenomenon of unscheduled DNA synthesis as a measure of excision repair and to elucidate the first example of a DNA repair disorder, xeroderma pigmentosum. Features of the TCR pathway (that is defective in Cockayne syndrome (CS)) include the possibility of "gratuitous TCR" at transcription pause sites in undamaged DNA. The GGR pathway is shown to be controlled through the SOS stress response in E. coli and through the activated product of the p53 tumor suppressor gene in human cells. These regulatory systems particularly affect the efficiency of repair of the predominant UV-induced photoproduct, the cyclobutane pyrimidine dimer, as well as that of chemical carcinogen adducts, such as benzo(a)pyrene diol-epoxide. Rodent cells (typically lacking the p53-controlled GGR pathway) and tumor virus infected human cells (in which p53 function is abrogated) are unable to carry out efficient GGR of some lesions. Therefore, caution should be exercised in the interpretation of results from such systems for risk assessment in genetic toxicology. ..., The incorporation of bromouracil into the deoxyribonucleic acid (DNA) of bacteria and viruses has been explained on the basis that bromouracil is similar to thymine in its ability to form hydrogen bonds with adenine. Enzymatic experiments support this interpretation. Bromouracil incorporation into DNA proceeds via bromouracil deoxynucleoside triphosphate, which is an effective substitute for thymine deoxynucleoside triphosphate in the replication of DNA. Results with this and other base analogues have shown that the enzymatic replication of DNA is governed by pairing of a 6-aminopyrimidine to a 6-ketopurine (e.g., cytosine to guanine) and of a 6-ketopyrimidine to a 6-aminopurine (e.g., thymine to adenine). Several questions might be raised about this generalization. First, the accuracy previously achieved in measuring in vitro incorporation disclosed deviations from this rule only when they occurred with a frequency greater than 0.02 per cent. Would a more sensitive technique reveal pairing errors occurring at an even lower frequency? Second, the incorporation of bromouracil into viral or bacterial DNA is associated with an increase in the mutation rate; mutations due to occasional pairing of guanine with tautomeric forms of thymine or bromouracil that resemble cytosine has been suggested by Watson and Crick and Freese. Matching of bromouracil with guanine instead of with adenine leads, in subsequent replications, to a G-C pair in place of an original A-T. Would the presence of bromouracil in a DNA primer increase the incidence of "incorporation errors" when the DNA is enzymatically replicated? Finally, Shapiro and Chargaff determined the yield of pyrimidine nucleotides and oligonucleotides after acid hydrolysis of bromouracil-substituted Escherichia coli DNA and concluded that the inclusion of bromouracil in DNA led to drastic changes in the over-all arrangement of the bases. It was therefore important to check this conclusion by another method, for example, by analysis of nearest-neighbor base sequences. The availability of a DNA-like polymer made up exclusively of A and T arranged in alternating sequence (dAT polymer)7 made possible the synthesis of the analogous dABU polymer. These polymers are ideal primers for studying the mismatched incorporation of G residues. Using an assay that would have revealed one G residue per 105 A and T nucleotides polymerized, /the authors/ failed to observe G incorporation in dAT-primed reactions. However, with dABU as primer, the incorporation of G was unequivocal; it occurred at frequencies ranging from 1 per 2,000 to 1 per 25,000 nucleotides polymerized. These "errors" induced by BU are 2 to 3 orders of magnitude too low in frequency to account for the nucleotide disarrangement reported by Shapiro and Chargaff. /The authors/ therefore determined the nucleotide sequences in bromouracil-substituted E. coli DNA by the nearest-neighbor analysis; arrangement of nucleotides was indistinguishable from that in the normal sample. Enzymatic replication of a DNA-like polymer which contains only adenine and thymine residues (dAT polymer) revealed no detectable incorporation of guanine residues. The level of sensitivity of these experiments shows the frequency of "aberrant" guanine incorporation to be less than one residue per 28,000-580,000 adenine and thymine nucleotides polymerized. In the replication of an analogous polymer containing bromouracil in place of thymine (dABU polymer), the incorporation of guanine was unequivocal. It occurred at a frequency of one per 2,000 to 25,000 adenine and thymine nucleotides polymerized. Analysis of the sequential arrangement of the incorporated guanine residues in the synthesized product showed the nearest neighboring base to be bromouracil, guanine, and adenine with frequencies of 41, 42, and 17%, respectively. Current theories /in 1962/ of bromouracil mutagenesis, if applied to the replication of this polymer, would have predicted the incorporation of guanine exclusively next to bromouracil. The nearest-neighbor nucleotide sequences of normal E. coli DNA were compared with those of bromouracil-substituted E. coli DNA and found to be indistinguishable (-42%). This analysis does not support a contention based on results from acid hydrolysis of DNA that drastic changes in sequence result from substitution of bromouracil in E. coli DNA., ... The radiosensitization properties of BrdUrd result primarily from the electrophilic nature of the bromine, making it a good leaving group and leading to the irreversible formation of the uridine-yl radical (dUrd(.)) or the uridine-yl anion (dUrd(-)) upon addition of an electron. The radiolytic loss of the bromine atom is greatly suppressed in double-stranded compared to single-stranded DNA. Thus /the authors/ propose that the radiosensitization effects of bromouracil in vivo will likely be limited to single-strand regions such as found in transcription bubbles, replication forks, DNA bulges and the loop region of telomeres. /The authors believe that their /results may have profound implications for the clinical use of bromodeoxyuridine (BrdUrd) as a radiosensitizer as well as for the development of targeted radiosensitizers. | |

| Record name | BROMOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from water | |

CAS No. |

51-20-7 | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Bromouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HK400G5UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

590 °F (NTP, 1992), 310 °C | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.